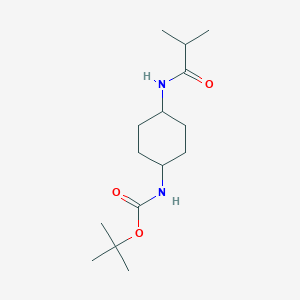

tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS: 1286275-29-3) is a synthetic carbamate derivative featuring a cyclohexyl backbone with two stereospecific substituents: a tert-butyl carbamate group at the 1-position and an isobutyramido group at the 4-position (Figure 1). The compound has a molecular weight of 284.4 g/mol and is primarily used as a laboratory intermediate in organic synthesis and pharmaceutical research . Its stereochemistry (1R,4R) and functional groups make it a versatile building block for modifying steric, electronic, and solubility properties in drug discovery.

Properties

IUPAC Name |

tert-butyl N-[4-(2-methylpropanoylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-10(2)13(18)16-11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIIQANWEGJLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119880 | |

| Record name | Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-29-3 | |

| Record name | Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the Cyclohexylcarbamate Core:

Introduction of the Isobutyramido Group:

Attachment of the tert-Butyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

- Oxidation products include oxo derivatives.

- Reduction products include alcohols or amines.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Serves as a protecting group in multi-step organic syntheses.

Biology:

- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

- Explored for its potential therapeutic applications, particularly in drug design and development.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activity, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate, highlighting differences in substituents, molecular formulas, and molecular weights:

Key Structural and Functional Differences

Isobutyramido vs. Propionamido

The target compound’s isobutyramido group (branched C₃H₇CONH-) provides greater steric hindrance compared to the linear propionamido (C₂H₅CONH-) analog . This branching may enhance metabolic stability by shielding the carbamate group from enzymatic degradation. Conversely, the linear propionamido derivative likely exhibits higher solubility in polar solvents due to reduced hydrophobicity.

Aromatic vs. Aliphatic Substituents

The 2-chlorobenzylamino analog (CAS: 1286274-12-1) introduces an aromatic ring with an electronegative chlorine atom, increasing molecular weight (338.87 g/mol) and electronic complexity . The chlorine atom may enhance reactivity in cross-coupling reactions or alter binding affinity in biological targets.

Heteroaromatic Nicotinamido Group

The nicotinamido analog incorporates a pyridine ring, enabling hydrogen bonding and π-π stacking interactions . This makes it suitable for targeting enzymes or receptors with aromatic binding pockets, such as kinase inhibitors.

Biological Activity

tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate, also known by its CAS number 1286275-29-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexane ring and isobutyramide functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1286275-29-3 |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes, leading to cell death.

- Antiviral Properties : Research indicates potential antiviral effects, although specific mechanisms remain to be fully elucidated. The compound may inhibit viral replication or entry into host cells.

- Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound, particularly in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer cell lines.

Study 1: Antibacterial Efficacy

A study conducted on various derivatives of carbamates revealed that this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 0.5 μg/mL. The compound's ability to depolarize bacterial membranes was identified as a key mechanism for its bactericidal action .

Study 2: Antiviral Activity

In vitro studies have shown that the compound inhibits the replication of certain viruses. For example, an investigation into its effects on herpes simplex virus (HSV) revealed a reduction in viral titers by approximately 70% at a concentration of 10 μM, suggesting that it may interfere with viral entry or replication processes .

Study 3: Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 to 25 μM. Apoptotic markers were elevated in treated cells, indicating the compound's potential as an anticancer agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cell lines, with no significant hemolytic activity observed at therapeutic concentrations . However, comprehensive toxicological evaluations are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.